

Application Notes & Protocols: Radiolabeling of Fluorinated Amphetamines for PET Imaging

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Compound of Interest

Compound Name:	<i>1-(4-Fluorophenyl)butan-2-amine hydrochloride</i>
CAS No.:	23194-79-8
Cat. No.:	B1458420

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Introduction: Illuminating Neuropathways with 18F-Labeled Amphetamines

Positron Emission Tomography (PET) stands as a powerful in-vivo imaging modality, offering a window into the biochemical processes of the living brain. Amphetamine and its derivatives, which target monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are of significant interest in neuroscience research and the study of various neurological and psychiatric disorders.[1] Labeling these molecules with the positron-emitting radionuclide Fluorine-18 (18F) provides PET tracers with an ideal half-life (109.8 minutes) for observing physiological processes, allowing for longer synthesis times and imaging sessions compared to Carbon-11 labeled counterparts.[1]

This guide provides a comprehensive overview and detailed protocols for the radiolabeling of a model fluorinated amphetamine, para-fluoroamphetamine ([18F]pFA), via a multi-step synthesis. We will delve into the rationale behind precursor design, step-by-step methodologies

for manual and automated synthesis, and rigorous quality control procedures essential for ensuring the integrity of the final radiotracer for preclinical research.

Strategic Considerations in Radiosynthesis

The introduction of ^{18}F onto an aromatic ring is most commonly achieved through nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This strategy forms the cornerstone of the protocol detailed below.

Pillar 1: Precursor Design and the Choice of Leaving Group

The success of a nucleophilic aromatic substitution hinges on the electronic properties of the aromatic ring. The incoming, negatively charged ^{18}F fluoride ion requires an electrophilic carbon center to attack. Therefore, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.^{[1][2]}

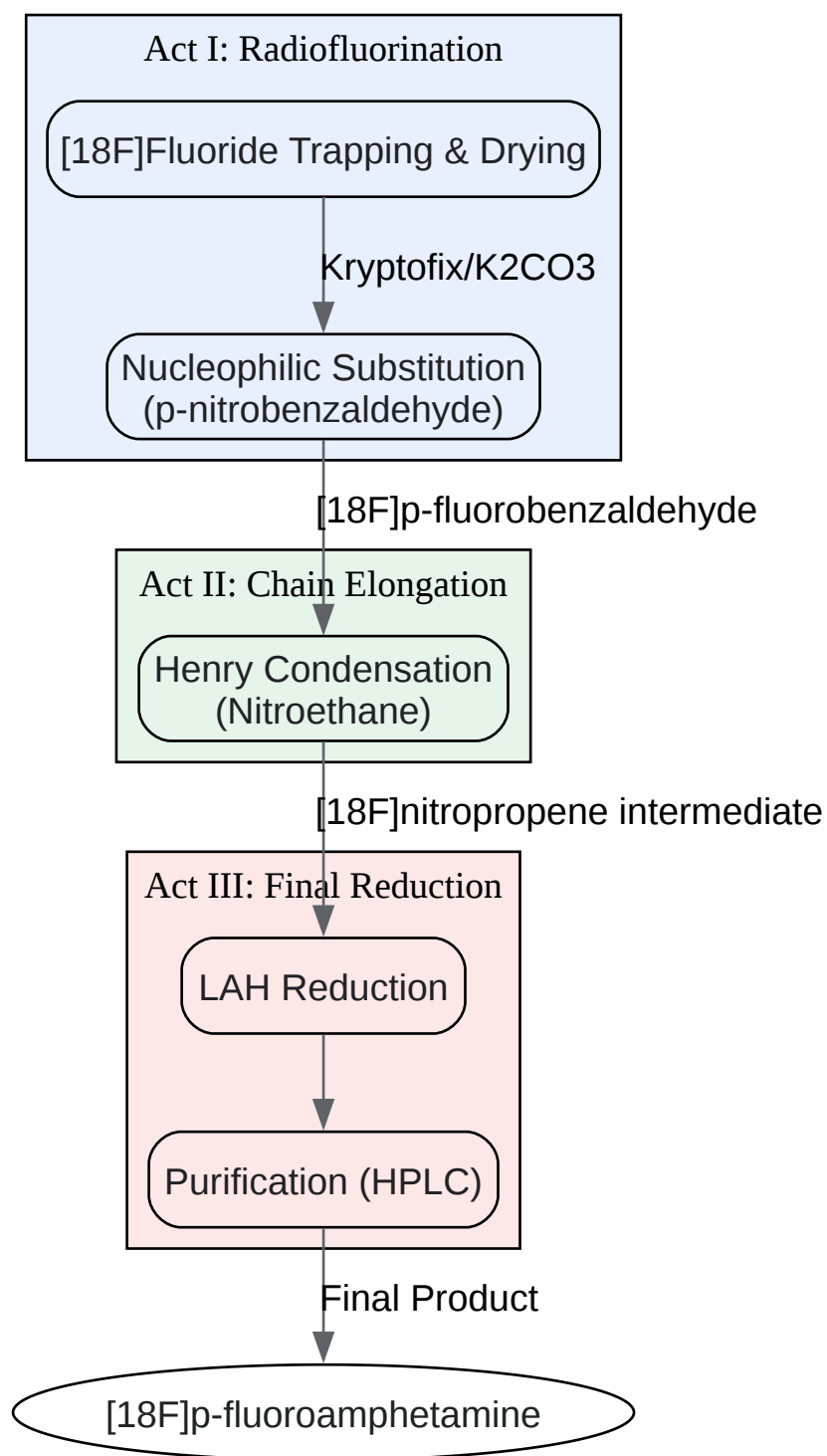
Common leaving groups for $\text{S}_{\text{N}}\text{Ar}$ reactions in radiochemistry include the nitro ($-\text{NO}_2$) group and trialkylammonium salts ($-\text{N}^+\text{R}_3$).^[1]

- Nitro Group ($-\text{NO}_2$): This is a powerful EWG that strongly activates the ring for nucleophilic attack. It is a widely used and reliable choice for many radiolabeling procedures. However, the displacement of a nitro group typically requires high reaction temperatures (120–180 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).^[1]
- Trimethylammonium Salt ($-\text{N}^+(\text{CH}_3)_3$): This leaving group also provides good activation and can often be displaced under milder conditions (100–110 °C) in solvents like acetonitrile.^[1]

For this protocol, we will focus on the use of a nitro-precursor, specifically p-nitrobenzaldehyde, due to its commercial availability and the well-documented success of this strategy for synthesizing fluorinated amphetamine analogs.^[3]

The Synthetic Pathway: A Three-Act Play

The synthesis of (+/-)-p- ^{18}F fluoroamphetamine is a multi-step process that can be conceptually divided into three main stages, as depicted below.



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Figure 1: Overall workflow for the synthesis of $[^{18}\text{F}]$ p-fluoroamphetamine.

Detailed Experimental Protocols

Safety Precaution: All operations involving radioactivity must be conducted in a shielded hot cell with appropriate remote handling equipment. All chemical manipulations should be performed in a fume hood. Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent; it must be handled with extreme care under an inert atmosphere.

Part 1: Synthesis of the Nitropropene Intermediate

This initial step involves the condensation of the fluorinated aldehyde with nitroethane to form the key nitropropene intermediate. This is a classic Henry (nitroaldol) reaction.[4][5]

Protocol 1: Synthesis of 1-(4-[18F]fluorophenyl)-2-nitropropene

Step	Procedure	Rationale & In-Depth Insights
1	To the reaction vessel containing the dried [18F]p-fluorobenzaldehyde (from the previous radiofluorination step), add nitroethane (50 μ L) and n-butylamine (10 μ L) in 0.5 mL of absolute ethanol.	The Henry reaction is base-catalyzed. n-Butylamine acts as a mild base to deprotonate nitroethane, forming a nucleophilic nitronate anion that attacks the aldehyde carbonyl. Ethanol serves as the solvent.[5][6]
2	Seal the reaction vessel and heat at 100 °C for 15 minutes.	Heating accelerates the condensation reaction and the subsequent dehydration of the intermediate β -nitro alcohol to form the desired nitroalkene.
3	After heating, cool the reaction vessel to room temperature. The crude mixture containing 1-(4-[18F]fluorophenyl)-2-nitropropene is used directly in the next step without purification.	The intermediate is carried forward to the reduction step immediately to minimize decay losses and potential side reactions.

Part 2: Radiosynthesis of (+/-)-p- [18F]Fluoroamphetamine ([18F]pFA)

This multi-step protocol is adapted from the method described by Choe et al. (1995) and is suitable for manual synthesis in a hot cell.[\[3\]](#)

Protocol 2: Manual Radiosynthesis of [18F]pFA

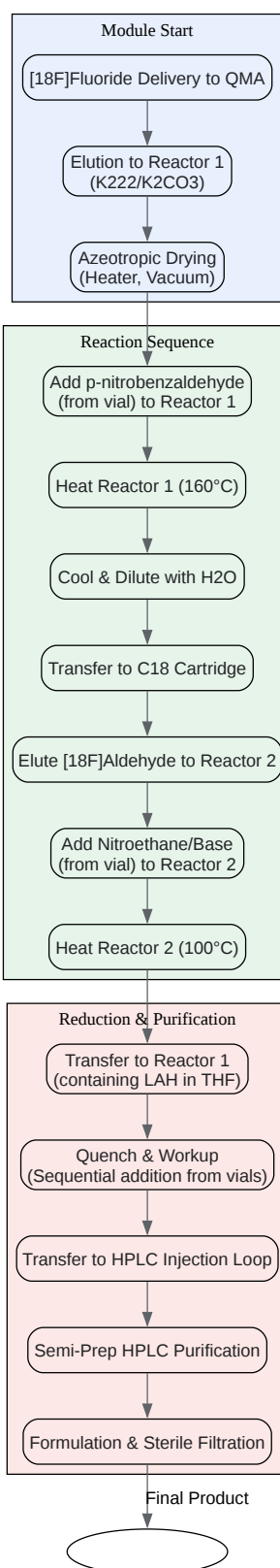
Step	Procedure	Rationale & In-Depth Insights
1. [18F]Fluoride Preparation	Trap aqueous [18F]fluoride (produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction) on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [18F]fluoride into a reaction vessel with a solution of Kryptofix 2.2.2 (K222, ~15 mg) and potassium carbonate (K_2CO_3 , ~3 mg) in acetonitrile/water (80:20, 1 mL).	The QMA cartridge selectively retains the $^{18}\text{F}^-$ anion, allowing the removal of target ^{18}O water. K222 is a cryptand that effectively chelates the K^+ ion, creating a "naked," highly nucleophilic fluoride ion essential for the substitution reaction.
2. Azeotropic Drying	Heat the vessel at 110 °C under a stream of nitrogen to evaporate the solvent. Add anhydrous acetonitrile (3 x 1 mL) and repeat the evaporation after each addition.	This is a critical step. Water is detrimental to nucleophilic fluorination as it solvates the fluoride ion, reducing its reactivity. Azeotropic distillation with acetonitrile effectively removes residual water.
3. Radiofluorination	Dissolve 15-20 mg of p-nitrobenzaldehyde in 1 mL of anhydrous DMSO and add to the dried [18F]KF/K222 complex. Seal the vessel and heat at 160 °C for 20 minutes.	The nitro group activates the para position for nucleophilic attack. High temperature is required to overcome the activation energy for displacing the nitro group. ^[1] DMSO is a polar aprotic solvent that solubilizes the reactants and facilitates the $\text{S}_{\text{N}}\text{Ar}$ reaction.
4. Intermediate Trapping	After cooling, dilute the reaction mixture with 10 mL of water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of	This solid-phase extraction (SPE) step purifies the intermediate aldehyde from the precursor, K222, and other salts. The C18 stationary

	water. Elute the trapped [18F]p-fluorobenzaldehyde from the cartridge with 2 mL of absolute ethanol into a new reaction vessel.	phase retains the relatively nonpolar aldehyde, while polar impurities are washed away.
5. Condensation	Follow Protocol 1 using the ethanolic solution of [18F]p-fluorobenzaldehyde.	This step builds the carbon backbone of the amphetamine molecule.
6. Reduction	Prepare a suspension of Lithium Aluminum Hydride (LAH, ~20 mg) in 1 mL of anhydrous tetrahydrofuran (THF) in a separate, dry vessel under an inert atmosphere (N ₂ or Ar). Cool this suspension to 0 °C. Transfer the crude nitropropene mixture from the previous step into the LAH suspension via a cannula.	LAH is a powerful reducing agent required to reduce both the nitro group and the alkene double bond to form the primary amine.[7] The reaction is highly exothermic and must be performed at low temperature with slow addition to control the reaction rate.
7. Quenching & Workup	After stirring at room temperature for 15 minutes, cautiously quench the reaction by the sequential, dropwise addition of 1 mL of water, followed by 1 mL of 15% NaOH solution, and finally 2 mL of water (Fieser workup).	This procedure is critical for safely neutralizing the excess, highly reactive LAH and precipitating the aluminum salts as a granular solid that is easily filtered. The order and stoichiometry of addition are important for forming a manageable precipitate.
8. Extraction	Filter the resulting slurry and extract the filtrate with diethyl ether or dichloromethane (3 x 10 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.	The final product, [18F]pFA, is a free base and will be extracted into the organic layer.

9. Purification	Evaporate the solvent and redissolve the residue in the mobile phase for HPLC purification. Purify using a semi-preparative C18 HPLC column.	HPLC is essential to separate the final radiolabeled product from any non-radioactive organic impurities and potential side products, ensuring high radiochemical purity.
10. Formulation	Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and formulate the final product in sterile saline, optionally with a small percentage of ethanol for solubility, followed by sterile filtration.	This final step prepares the radiotracer for in-vivo use, ensuring it is sterile, pyrogen-free, and in a physiologically compatible solution.

Part 3: Automated Synthesis

Modern PET centers rely on automated synthesis modules for reproducible, high-yield production of radiopharmaceuticals under GMP conditions.^{[8][9][10]} The manual protocol can be adapted for a cassette-based synthesizer (e.g., GE TRACERlab™, Trasis AllinOne). The process involves a sequence of reagent transfers, heating, cooling, and SPE purification steps controlled by the module's software.



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Figure 2: Logical workflow for a multi-step automated synthesis.

Data Presentation: Key Parameters

The following table summarizes typical parameters for the synthesis of [18F]pFA.

Parameter	Value/Range	Reference
Precursor (Fluorination)	p-nitrobenzaldehyde	[3]
Leaving Group	-NO ₂	[1][3]
Fluorination Conditions	K ₂ CO ₃ /K ₂₂₂ , DMSO, 160 °C	[1]
Condensation Conditions	Nitroethane, n-butylamine, EtOH, 100 °C	[5][6]
Reduction Agent	Lithium Aluminum Hydride (LAH)	[3][7]
Total Synthesis Time	90 - 120 minutes	[3]
Radiochemical Yield (EOB)	20 - 30%	[3]
Specific Activity	> 37 GBq/μmol (>1 Ci/μmol)	General Expectation

Quality Control: Ensuring Tracer Integrity

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product.[11]

Table 2: Quality Control Specifications for [18F]p-Fluoroamphetamine

Test	Method	Acceptance Criteria	Rationale
Appearance	Visual Inspection	Clear, colorless, free of particulates	Ensures the solution is safe for injection.
pH	pH meter or strip	4.5 - 7.5	Ensures the solution is physiologically compatible. [11]
Radionuclidic Identity	Half-life measurement	105 - 115 minutes	Confirms the radionuclide is ¹⁸ F.
Radiochemical Purity	Analytical Radio-HPLC	≥ 95%	Ensures that the vast majority of the radioactivity is in the form of the desired chemical compound. [11]
Radiochemical Identity	Analytical Radio-HPLC	Retention time matches that of a non-radioactive p-fluoroamphetamine standard	Confirms the identity of the radioactive peak.
Specific Activity	HPLC with calibrated UV and radiation detectors	≥ 37 GBq/μmol (1 Ci/μmol) at EOS	A high specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure adequate signal for imaging low-density targets.

Residual Solvents	Gas Chromatography (GC)	Ethanol: < 5000 ppm, Acetonitrile: < 410 ppm, DMSO: < 5000 ppm, THF: < 720 ppm (ICH Limits)	Ensures that potentially toxic solvents used in the synthesis are removed to safe levels.
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) Test	< 175 EU / Vmax	Ensures the product is free from pyrogenic substances.[11]
Sterility	Post-release culture	Sterile	Confirms the absence of microbial contamination.

Protocol 3: Analytical HPLC for Radiochemical Purity

Parameter	Specification
Column	Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Isocratic: 40% Acetonitrile / 60% 0.1 M Ammonium Formate Buffer (pH 4.5)
Flow Rate	1.0 mL/min
Detection	In-line UV (254 nm) and radioactivity detectors
Expected Retention Time	~ 4-6 minutes (must be confirmed with standard)

Conclusion and Future Perspectives

The multi-step synthesis of [18F]p-fluoroamphetamine via a nitro-precursor is a robust and well-established method for producing this valuable PET tracer for neuroscience research. While the synthesis is more complex than single-step radiolabeling procedures, it provides a reliable pathway to a tracer that cannot be easily synthesized via direct fluorination of the parent amphetamine molecule. The adaptation of this manual protocol to automated synthesis modules further enhances its reproducibility and accessibility for routine use. Future research may focus on the development of precursors with alternative leaving groups that allow for

milder reaction conditions or single-step labeling procedures to improve overall radiochemical yields and simplify the synthesis process.

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